molecular formula C16H17NO2S B14113475 Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- CAS No. 106745-67-9

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-

Cat. No.: B14113475
CAS No.: 106745-67-9
M. Wt: 287.4 g/mol
InChI Key: IRMYOXJOXGIBBC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- is an organic compound with the molecular formula C21H19NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group and a 2-(1-methylethenyl)phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(1-methylethenyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects. The compound interacts with the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-methyl-: A simpler derivative with similar chemical properties.

    4-Methylbenzenesulfonamide: Another related compound with a different substitution pattern.

Uniqueness

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

106745-67-9

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

4-methyl-N-(2-prop-1-en-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-12(2)15-6-4-5-7-16(15)17-20(18,19)14-10-8-13(3)9-11-14/h4-11,17H,1H2,2-3H3

InChI Key

IRMYOXJOXGIBBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C

Origin of Product

United States

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